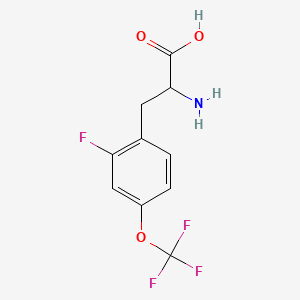

2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine

Description

Properties

IUPAC Name |

2-amino-3-[2-fluoro-4-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO3/c11-7-4-6(18-10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4,8H,3,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFOCSWADMUTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine chemical properties

This technical guide details the chemical properties, synthesis, and applications of 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine , a specialized fluorinated amino acid used in medicinal chemistry for lead optimization.

Executive Summary & Chemical Identity

This compound is a non-proteinogenic amino acid designed to modulate the physicochemical and pharmacokinetic profiles of peptide-based drugs and small molecule inhibitors. It combines two powerful organofluorine motifs:[1][2][]

-

Ortho-Fluorine (2-F): Introduces conformational bias via dipole-dipole interactions and blocks potential metabolic hydroxylation at the electron-rich ortho position.

-

Para-Trifluoromethoxy (4-OCF₃): A "super-halogen" group that significantly enhances lipophilicity and metabolic stability while maintaining a steric profile similar to an isopropyl group but with orthogonal electronic properties.

physicochemical Profile

| Property | Data / Value | Note |

| Chemical Name | This compound | Racemic mixture (50:50 D/L) |

| CAS Number | 1391008-15-3 | Primary commercial identifier |

| Molecular Formula | C₁₀H₉F₄NO₃ | |

| Molecular Weight | 267.18 g/mol | |

| Precursor CAS | 1227628-83-2 | 2-Fluoro-4-(trifluoromethoxy)benzaldehyde |

| LogP (Predicted) | ~2.8 - 3.2 | High lipophilicity due to -OCF₃ |

| pKa (COOH) | ~2.1 | Slightly more acidic than Phe (2.[4]2) due to EWG effect |

| pKa (NH₃⁺) | ~9.0 | Slightly less basic than Phe (9.2) |

| Solubility | Low in neutral water; Soluble in acidic/basic buffers, DMSO, MeOH | Zwitterionic character dominates at pH 7 |

Structural Analysis & Structure-Activity Relationship (SAR)

The strategic placement of fluorine atoms alters the electronic landscape of the phenyl ring. The 2-fluoro substituent creates a "metabolic shield" against P450-mediated oxidation, while the 4-trifluoromethoxy group acts as a lipophilic anchor.

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the fluoro and trifluoromethoxy substituents.

Synthesis Protocol: Erlenmeyer-Plöchl Azlactone Method

For research-scale production (gram scale), the Erlenmeyer-Plöchl synthesis is the most robust route for generating the DL-racemate. This method utilizes the commercially available 2-Fluoro-4-(trifluoromethoxy)benzaldehyde .[4]

Reagents Required[2][4][5][6]

-

Precursor: 2-Fluoro-4-(trifluoromethoxy)benzaldehyde (CAS 1227628-83-2)[4][5]

-

Reagent A: N-Acetylglycine[6]

-

Reagent B: Sodium Acetate (anhydrous)

-

Solvent: Acetic Anhydride

-

Reductant: Hydroiodic acid (HI) / Red Phosphorus (P) OR H₂/Pd-C (for ring opening/reduction)

Step-by-Step Workflow

Stage 1: Azlactone Formation

-

Mix: In a round-bottom flask, combine 1.0 eq of 2-Fluoro-4-(trifluoromethoxy)benzaldehyde , 1.2 eq of N-acetylglycine , and 0.8 eq of anhydrous sodium acetate .

-

Solvate: Add acetic anhydride (3-4 mL per gram of aldehyde).

-

Reflux: Heat the mixture to gentle reflux (approx. 110°C) for 2–4 hours.

-

Checkpoint: The reaction mixture should turn homogeneous and then yellow/orange as the azlactone forms. Monitor TLC (Hexane/EtOAc) for the disappearance of the aldehyde.

-

-

Isolate: Cool the mixture to room temperature. A precipitate (the azlactone) often forms. If not, pour into ice water to induce precipitation. Filter and wash with cold water/ethanol.

Stage 2: Hydrolysis & Reduction (HI/P Method)

-

Suspend: Place the crude azlactone in a flask with hydroiodic acid (57%) and red phosphorus (catalytic amount).

-

Reflux: Heat to reflux for 3–5 hours. This step simultaneously hydrolyzes the ring, cleaves the N-acetyl group, and reduces the double bond.

-

Safety Note: This generates HI fumes. Use a high-efficiency fume hood and a caustic scrubber trap.

-

-

Workup: Filter off unreacted phosphorus. Evaporate the filtrate to dryness under reduced pressure.

-

Neutralization: Dissolve the residue in minimal water and adjust pH to ~6.5 (isoelectric point) with ammonium hydroxide. The free amino acid will precipitate.

-

Purification: Recrystallize from water/ethanol.

Figure 2: Synthesis workflow via the Erlenmeyer-Plöchl azlactone route.

Applications in Drug Discovery[1][2]

Metabolic Stability Enhancement

The 2-fluoro substituent is critical for blocking metabolic soft spots. In standard phenylalanine, the ortho-position is susceptible to hydroxylation. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering this position inert to cytochrome P450 oxidation.

Lipophilicity Tuning

The trifluoromethoxy (-OCF₃) group is a superior lipophilic enhancer compared to a methyl or chloro group.

-

Hansch

value: +1.04 (vs +0.56 for -CH₃). -

Effect: Increases membrane permeability and blood-brain barrier (BBB) penetration without the steric bulk of a tert-butyl group.

-

Conformation: The -OCF₃ group prefers a conformation orthogonal to the ring, providing unique binding pocket interactions.

Bioisosterism

This molecule serves as a bioisostere for:

-

Tyrosine: The -OCF₃ group mimics the polarity/directionality of -OH but removes the hydrogen bond donor capability.

-

O-Methyltyrosine: A metabolically stable, highly lipophilic alternative.[2]

Handling & Safety (SDS Summary)

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: Warning.

| Hazard Statement | Precautionary Measure |

| H315 (Skin Irritation) | Wear nitrile gloves (min 0.11mm thickness). |

| H319 (Eye Irritation) | Wear safety glasses with side shields. |

| H335 (Respiratory Irritation) | Handle only in a fume hood. Avoid dust generation.[7] |

Storage:

-

Store at 2–8°C (Refrigerate).

-

Keep container tightly closed and dry (hygroscopic potential).

-

Protect from light (standard precaution for halogenated aromatics).

References

-

General Synthesis of Fluorinated Phenylalanines

- Precursor Identification (Benzaldehyde): Source: Thermo Fisher Scientific / Alfa Aesar Catalog. "2-Fluoro-4-(trifluoromethoxy)benzaldehyde".

-

Trifluoromethoxy Group Properties

- Commercial CAS Verification: Source: ChemicalBook Product D

Sources

- 1. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 2. researchgate.net [researchgate.net]

- 4. 2197-63-9,Dihexadecyl Hydrogen Phosphate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 2-Fluoro-4-(trifluoromethoxy)benzaldehyde, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. carlroth.com:443 [carlroth.com:443]

A Technical Guide to Modulating Bioactivity through Fluorination of Phenylalanine

Executive Summary

The strategic incorporation of fluorine into phenylalanine represents a powerful tool in medicinal chemistry and drug development. This guide provides an in-depth technical exploration of the synthesis, biophysical consequences, and applications of fluorinated phenylalanine analogs. By leveraging the unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—researchers can fine-tune the bioactivity of peptides and proteins. This document details the causal relationships behind experimental choices, offers validated protocols, and presents case studies to illustrate the profound impact of this chemical modification on therapeutic development.

The Rationale for Fluorine Incorporation in Phenylalanine

The substitution of hydrogen with fluorine in phenylalanine is a cornerstone of modern medicinal chemistry, offering a subtle yet potent method to modulate a molecule's biological properties.[1][2] Unlike conventional mutagenesis which can introduce significant steric bulk, fluorination allows for the redistribution of the electrostatic potential of the aromatic ring with minimal structural perturbation.[2][3] This unique characteristic enables the precise dissection of aromatic interactions crucial for protein function and pharmacology.[3]

The decision to introduce fluorine is driven by its ability to influence several key parameters:

-

Metabolic Stability: The high strength of the C-F bond enhances resistance to enzymatic degradation, prolonging the half-life of peptide-based therapeutics.[4]

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic properties of the phenyl ring, influencing cation-π and other non-covalent interactions that govern drug-receptor binding.[4][5][6] This can lead to increased potency and selectivity for the target.

-

Lipophilicity and Membrane Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4][6][7]

-

Conformational Control: Fluorine substitution can influence the conformational preferences of the amino acid side chain and the overall peptide backbone, impacting protein folding and stability.[1][7]

-

pKa Modulation: The electron-withdrawing nature of fluorine can significantly alter the acidity and basicity of nearby functional groups, which is a critical factor in drug absorption and distribution.[7][8]

These modifications collectively contribute to improved pharmacokinetic and pharmacodynamic profiles, making fluorinated phenylalanine a valuable building block in the design of novel therapeutics.[1][4]

Synthetic Strategies for Fluorinated Phenylalanine Analogs

The synthesis of fluorinated phenylalanine can be broadly categorized into two main approaches: the use of fluorinated building blocks and the direct fluorination of phenylalanine or its precursors.[9] The choice of strategy depends on the desired position of the fluorine atom (on the aromatic ring, the α-carbon, or the β-carbon) and the required stereochemistry.[1]

Synthesis from Fluorinated Building Blocks

This strategy involves coupling a fluorinated aryl group with a suitable amino acid scaffold.

-

Negishi Cross-Coupling: A common method involves the palladium-catalyzed cross-coupling of a fluorinated aryl halide with an organozinc derivative of a protected alanine. This approach offers a direct route to N-protected fluorinated phenylalanine esters.[10]

-

Alkylation with Chiral Auxiliaries: Stereoselective synthesis can be achieved by alkylating a chiral glycine enolate equivalent with a fluorinated benzyl bromide. The use of auxiliaries like the Schöllkopf reagent or Williams' lactone allows for high stereocontrol.[10]

-

Erlenmeyer Azalactone Synthesis: This classical method involves the condensation of a fluorinated benzaldehyde with N-acetylglycine to form an azalactone, which is subsequently reduced and hydrolyzed to yield the desired fluorinated phenylalanine.[10]

Direct Fluorination Methods

Direct fluorination techniques are particularly useful for late-stage modification and the synthesis of radiolabeled compounds.

-

Electrophilic Fluorination: Reagents like Selectfluor® can be used for the direct α-fluorination of phenylalanine derivatives, often catalyzed by a metal complex.[1]

-

Radiofluorination for PET Imaging: For applications in Positron Emission Tomography (PET), direct radiofluorination of phenylalanine or its precursors with [¹⁸F]F₂ or [¹⁸F]AcOF is employed to produce radiotracers for imaging tumors and other biological processes.[10]

Experimental Protocol: Asymmetric Synthesis of 4-Fluoro-L-phenylalanine via Chiral Auxiliary

This protocol outlines a representative method for the stereoselective synthesis of 4-fluoro-L-phenylalanine using a chiral auxiliary approach.

Materials:

-

(2S)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf reagent)

-

4-Fluorobenzyl bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 2 M

-

Boc-anhydride (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: Dissolve the Schöllkopf reagent in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add a solution of n-BuLi in hexanes dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete enolate formation.

-

Alkylation: Add 4-fluorobenzyl bromide to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Hydrolysis and Protection: Hydrolyze the resulting intermediate with 2 M HCl to generate the amino acid methyl ester. Subsequently, protect the amino group with Boc-anhydride in the presence of a suitable base (e.g., sodium bicarbonate).

-

Saponification: Hydrolyze the methyl ester using aqueous NaOH to afford Boc-protected 4-fluoro-L-phenylalanine.

-

Purification: Purify the final product by column chromatography on silica gel.

Self-Validation:

-

Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) by chiral HPLC.

Biophysical Consequences of Phenylalanine Fluorination

The introduction of fluorine atoms into the phenylalanine side chain systematically alters its physicochemical properties. Understanding these changes is crucial for predicting the impact on peptide and protein behavior.

Impact on Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing effect can significantly lower the pKa of both acidic and basic functional groups in its vicinity.[7][8] For instance, fluorination of a nearby lactam can decrease its acidic pKa, while fluorination near a basic pyrrolidine can also lower its pKa.[8] This modulation of ionization states can have profound effects on drug-receptor interactions and membrane permeability.

| Compound | Position of Fluorine | ΔpKa (Acidic) | ΔpKa (Basic) | Reference |

| PDE9 Inhibitor Series | γ-position to pyrrolidine | -1.2 to -1.7 | -1.1 to -3.3 | [8] |

Lipophilicity and Hydrophobicity

Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to partition into hydrophobic environments such as cell membranes and the hydrophobic cores of proteins.[6][7] This "fluorous effect" can also promote self-assembly and alter the mechanical properties of protein-based materials.[11]

Influence on Peptide and Protein Structure

The effect of fluorination on peptide and protein structure is context-dependent, influenced by the position and number of fluorine atoms.[1] Incorporation of fluorinated phenylalanine can:

-

Enhance Thermal and Proteolytic Stability: The increased hydrophobicity of fluorinated residues can strengthen the hydrophobic core of a protein, leading to greater stability against denaturation.[7][12]

-

Modulate Protein-Protein Interactions: By altering the electrostatic surface potential, fluorination can either enhance or disrupt protein-protein interactions.[12][13]

-

Influence Secondary Structure: Fluorination can impact the propensity of a peptide to adopt specific secondary structures, such as α-helices or β-sheets.[11][13]

Caption: Impact of phenylalanine fluorination on bioactivity.

Applications in Modulating Bioactivity

The ability to fine-tune the properties of phenylalanine through fluorination has led to a wide range of applications in drug discovery and chemical biology.

Enzyme Inhibition

Fluorinated phenylalanine analogs have been successfully employed as enzyme inhibitors.[1][12] The altered electronic and steric properties can lead to tighter binding to the active site or can be designed to act as mechanism-based inhibitors.[14] For example, incorporating fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors has been shown to dramatically affect both the potency and selectivity of the inhibitor.[15] Specifically, fluorination at the P2 position of a tripeptide epoxyketone inhibitor resulted in a highly selective inhibitor for the β5 subunit of the proteasome.[15]

Peptide and Protein Therapeutics

Incorporating fluorinated phenylalanine into therapeutic peptides and proteins can enhance their stability and efficacy.[1][12] This strategy has been used to:

-

Improve In Vivo Stability: By replacing native phenylalanine residues with fluorinated analogs, the resulting peptides are more resistant to proteolysis, leading to a longer duration of action.[7]

-

Enhance Receptor Binding: The modified electronic properties of the fluorinated phenyl ring can lead to improved binding affinity for the target receptor.

-

Case Study: Melflufen: The anticancer drug melflufen is an ester of a dipeptide containing 4-fluoro-L-phenylalanine.[16] Structure-activity relationship studies have shown that the fluorine substitution increases the metabolic stability of the compound, contributing to its enhanced pharmacological activity compared to its non-fluorinated counterpart, melphalan.[16]

¹⁹F NMR Spectroscopy for Structural Biology

The fluorine-19 nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high gyromagnetic ratio.[17][18] Incorporating fluorinated phenylalanine at specific sites in a protein allows for:

-

Site-Specific Structural Information: ¹⁹F NMR can provide detailed information about the local environment of the fluorinated residue, including conformational changes upon ligand binding or protein-protein interaction.[19][20]

-

Studying Protein Dynamics: Changes in the ¹⁹F NMR signal can be used to monitor protein dynamics over a wide range of timescales.[19]

-

Screening for Drug Candidates: ¹⁹F NMR-based screening assays can be used to identify small molecules that bind to a target protein.[14]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated Protein and Peptide Materials for Biomedical Applications | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. fhi.mpg.de [fhi.mpg.de]

- 14. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorine-containing drugs approved by the FDA in 2021 [ccspublishing.org.cn]

- 17. 19 F-centred NMR analysis of mono-fluorinated compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 18. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of fluorinated phenylalanine analogs

The Fluorine Effect: Physicochemical Engineering of Phenylalanine for Drug Discovery

Executive Summary

The strategic replacement of hydrogen with fluorine in phenylalanine (Phe) residues represents a cornerstone of modern medicinal chemistry and protein engineering. This modification is not merely a structural swap but a profound physicochemical intervention. Fluorinated phenylalanine analogs (F-Phe) introduce unique electronic inversions, modulate lipophilicity, and enhance metabolic stability while maintaining steric compatibility with native binding pockets. This guide dissects the physicochemical mechanics of F-Phe analogs, providing researchers with the rationale and protocols to exploit these properties for high-affinity ligand design and protein stabilization.

The Physics of Fluorination: The "Steric Silent" Perturbation

The utility of fluorinated phenylalanine stems from the unique position of fluorine in the periodic table. It combines the highest electronegativity with a van der Waals radius closely mimicking hydrogen, creating a "stealth" modification that dramatically alters electronics without disrupting steric packing.

| Property | Hydrogen (H) | Fluorine (F) | Physicochemical Implication |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Steric Mimicry: F fits into most H-binding pockets with minimal steric clash.[1] |

| Electronegativity | 2.1 (Pauling) | 4.0 (Pauling) | Electronic Withdrawal: Strong inductive effect (-I) alters pKa and polarity. |

| C-X Bond Length | 1.09 Å | 1.35 Å | Bond Strength: The C-F bond is the strongest single bond to carbon (~485 kJ/mol), resisting metabolic cleavage. |

| Polarizability | Moderate | Very Low | Hydrophobicity: Low polarizability contributes to the "teflon-like" lipophilicity of perfluorinated systems.[1] |

Electronic Inversion: The Quadrupole Effect

The most critical, yet often overlooked, property of F-Phe analogs is the inversion of the aromatic quadrupole moment. This electronic reversal is the mechanistic basis for the "Velcro effect" observed in peptide self-assembly and ligand-receptor binding.

The Mechanism

-

Native Phenylalanine: The electron-rich

-cloud above and below the ring creates a partial negative charge on the faces and a partial positive charge on the equatorial edge (hydrogens). This dictates an Edge-to-Face (T-shaped) stacking preference to minimize repulsion. -

Perfluorophenylalanine (F5-Phe): The high electronegativity of the five fluorine atoms pulls electron density away from the ring center. This creates an electron-deficient (partial positive ) face and an electron-rich (partial negative ) edge.

-

The Result: A mix of Phe and F5-Phe creates a complementary electrostatic potential, driving a robust Face-to-Face stacking geometry that is significantly stronger than native

interactions.

Table 1: Comparative Electronic Properties

| Analog | Quadrupole Moment ( | Stacking Preference (Self) | Stacking Preference (vs Native Phe) |

| L-Phenylalanine | Edge-to-Face (T-shaped) | Edge-to-Face | |

| 4-Fluoro-Phe | Tilted T-shaped | Tilted T-shaped | |

| Pentafluoro-Phe | Face-to-Face (Offset) | Face-to-Face (High Affinity) |

Note: B = Buckingham (

Visualization: The Quadrupole Stacking Logic

Caption: Electrostatic complementarity between Native Phe (negative face) and Pentafluoro-Phe (positive face) drives stable face-to-face stacking.

Hydrophobicity and Metabolic Stability

Fluorination modulates the lipophilicity of the phenylalanine side chain, a critical factor for membrane permeability and hydrophobic core packing in proteins.

-

Lipophilicity (

values): While monofluorination (e.g., 4-F-Phe) causes a modest increase in lipophilicity, perfluorination (F5-Phe) drastically increases the hydrophobic character.-

Application: Incorporating F5-Phe into the hydrophobic core of a protein can increase thermal stability (

) by improving packing density and reducing water accessibility.

-

-

Metabolic Blocking: The para-position of phenylalanine is a metabolic "hotspot," susceptible to hydroxylation by cytochrome P450 enzymes. Substituting the para-hydrogen with fluorine (4-F-Phe) blocks this oxidation due to the strength of the C-F bond, significantly extending the in vivo half-life of peptide drugs.

Experimental Protocols

Protocol A: F-NMR Fragment Screening

F-NMR is a powerful tool for characterizing protein-ligand interactions.[1] The fluorine nucleus has 100% natural abundance, high sensitivity (83% ofObjective: Detect ligand binding or conformational changes using F-Phe as an intrinsic probe.

-

Protein Preparation:

-

Express the target protein in an auxotrophic E. coli strain (e.g., Phe-auxotroph).

-

Supplement the minimal medium with 4-F-Phe or F5-Phe during the induction phase to force incorporation.

-

Purify protein using standard affinity chromatography (Ni-NTA/SEC).

-

-

NMR Setup:

-

Buffer: 50 mM Phosphate, pH 7.4, 10% D

O (lock signal). Avoid high salt if possible to reduce noise. -

Concentration: 50–200

M fluorinated protein.

-

-

Data Acquisition:

-

Acquire 1D

F spectra (no decoupling needed usually). -

Reference: Trifluoroacetic acid (TFA) as an external standard (

ppm).

-

-

Analysis:

-

Monitor Chemical Shift Perturbation (CSP) upon addition of a binding partner.

-

Line broadening indicates intermediate exchange or aggregation.

-

Protocol B: Determination of Lipophilicity (Chromatographic Hydrophobicity Index - CHI)

Direct LogP measurement via shake-flask is often inaccurate for zwitterionic amino acids.[1] Reversed-Phase HPLC provides a more robust scale.

-

Column: C18 reversed-phase column.

-

Mobile Phase:

-

A: 50 mM Ammonium Acetate (pH 7.4).

-

B: Acetonitrile.

-

-

Gradient: Fast gradient 0% to 100% B over 5-10 minutes.

-

Calibration: Run a set of standards with known LogP values (e.g., Theophylline, Toluene, Triphenylene).

-

Calculation:

-

Plot Retention Time (

) vs. Literature LogP. -

Interpolate the LogP of the F-Phe analog based on its

. -

Expected Trend: Phe < 2-F-Phe < 3-F-Phe < 4-F-Phe < F5-Phe.

-

Visualization: F-NMR Experimental Workflow

Caption: Workflow for detecting ligand binding events using site-specifically incorporated Fluorine-19 NMR probes.

References

-

Quadrupole Moments & Stacking

-

Protein Engineering & Stability

- Title: Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions.

- Source: Chemical Society Reviews.

-

URL:[Link]

-

19F-NMR Applications

-

Physicochemical Properties

- Title: 4-Fluorophenylalanine (PubChem D

- Source: National Center for Biotechnology Inform

-

URL:[Link]

Sources

- 1. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

- 2. Quadrupole moments of benzene, hexafluorobenzene and other non-dipolar aromatic molecules - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Quadrupole moments of benzene, hexafluorobenzene and other non-dipolar aromatic molecules - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Trifluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, enabling the fine-tuning of molecular properties to overcome pharmacokinetic and pharmacodynamic hurdles. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent. While less common than its trifluoromethyl (-CF3) cousin, the -OCF3 group offers a distinct and often superior profile of properties. This technical guide provides an in-depth analysis of the role of the trifluoromethoxy group in medicinal chemistry. We will explore its fundamental physicochemical characteristics, dissect its profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and examine its influence on target engagement. Supported by quantitative data, detailed experimental protocols, and illustrative diagrams, this guide serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the strategic advantages of trifluoromethoxylation.

Introduction: Beyond the "Magic Methyl" - The Rise of Fluorinated Moieties

The modification of molecular scaffolds to enhance biological and physicochemical properties is a fundamental strategy in drug design.[1] For decades, medicinal chemists have relied on classic bioisosteric replacements, such as the "magic methyl" group, to modulate potency and pharmacokinetics. However, the increasing complexity of biological targets and the persistent challenge of metabolic instability have driven the adoption of more sophisticated tools.

Fluorine and fluorinated motifs are now integral to this expanded toolkit.[2] The introduction of a single fluorine atom can block metabolic hotspots, while groups like trifluoromethyl (-CF3) can significantly alter electronic properties and lipophilicity.[2] The trifluoromethoxy (-OCF3) group, the subject of this guide, occupies a special place in this landscape. It combines the strong electron-withdrawing nature of the -CF3 group with the steric and conformational influence of a methoxy linker, offering a unique combination of properties that can solve multiple drug design challenges simultaneously.[2][3] This guide will provide the causal links between the -OCF3 group's structure and its functional impact on drug performance.

Chapter 1: The Unique Physicochemical Landscape of the Trifluoromethoxy Group

The trifluoromethoxy group's utility stems from a unique confluence of electronic, lipophilic, and steric properties that distinguish it from other common functional groups like methoxy (-OCH3) and trifluoromethyl (-CF3).

Electronic Profile: A Potent Electron-Withdrawing Group

The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect, significantly decreasing the electron density on the oxygen atom and, by extension, the scaffold to which it is attached.[2][4] This effect is substantially stronger than that of a simple methoxy group.[4] Unlike the -OCH3 group, where the oxygen's lone pairs can donate electron density to an aromatic ring via resonance, this effect is severely diminished in the -OCF3 group. This is due to a unique conformational preference where the C-O bond tends to lie orthogonal (perpendicular) to the plane of an attached aromatic ring, minimizing orbital overlap required for resonance.[5] This electronic modulation can drastically alter the pKa of nearby acidic or basic centers, which is a critical parameter for tuning a drug's solubility and ionization state at physiological pH.

Lipophilicity: A "Lipophilic Electron Sink"

Lipophilicity, often quantified as LogP, is a critical determinant of a drug's ability to cross biological membranes.[6] The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch-Fujita π constant of +1.04.[2][3] This value indicates a significant contribution to a molecule's overall lipophilicity, often more so than a trifluoromethyl group (π = +0.88).[2][7] This property is instrumental in enhancing membrane permeability and can be crucial for drugs targeting the central nervous system (CNS), which must cross the blood-brain barrier.[3]

Data Presentation: Comparative Physicochemical Properties

The impact of introducing an -OCF3 group is best illustrated through comparative data. The table below summarizes the typical changes observed when replacing methoxy or hydrogen substituents.

| Parent Compound | Substituent | LogP | pKa (of nearest base) | Key Observation |

| Aniline | -H | 1.09 | 4.6 | Baseline |

| 4-Anisidine | -OCH3 | 1.21 | 5.3 | Methoxy group slightly increases LogP and basicity. |

| 4-(Trifluoromethoxy)aniline | -OCF3 | 2.85 | 3.5 | -OCF3 group dramatically increases LogP and decreases basicity due to its strong electron-withdrawing nature. |

Note: LogP and pKa values are representative and can vary based on the molecular scaffold.

Chapter 2: Engineering Superior Pharmacokinetic Profiles (ADME)

Perhaps the most compelling reason to incorporate an -OCF3 group is its profound and positive impact on a drug's metabolic stability and overall pharmacokinetic profile.

Metabolic Stability: Blocking the Primary Route of Attack

A common metabolic liability for compounds containing a methoxy group is oxidative O-demethylation, a reaction primarily mediated by cytochrome P450 (CYP450) enzymes.[3] This process can lead to rapid clearance and the formation of potentially reactive metabolites. The trifluoromethoxy group provides a robust shield against this metabolic pathway. The reasons are threefold:

-

Steric Hindrance: The bulkier -OCF3 group provides greater steric hindrance compared to the -OCH3 group, making it more difficult for CYP450 enzymes to access the C-O bond for oxidation.[2]

-

Electronic Deactivation: The strong electron-withdrawing effect of the fluorine atoms reduces the electron density on the oxygen atom, making it less susceptible to enzymatic oxidation.[2][3]

-

Reduced H-Bonding: This electronic shift also diminishes the oxygen's ability to act as a hydrogen bond acceptor, which can reduce its interaction with metabolic enzymes.[2][3]

This enhanced metabolic stability directly translates to a longer in vivo half-life, reduced patient-to-patient variability, and a lower required dose.[3]

Permeability and Distribution

The high lipophilicity conferred by the -OCF3 group is directly correlated with improved membrane permeability.[3][4] This is exemplified by the drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS). The presence of the trifluoromethoxy group enhances its lipophilicity and membrane permeability, facilitating its passage across the blood-brain barrier to engage its CNS target.[3]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Differential Pharmacology of Phenylalanine Isomers (L-, D-, and DL-)

Executive Summary: The Stereochemical Divergence

In biological systems, chirality is not merely a structural detail; it is a functional switch. Phenylalanine (Phe) exists as two enantiomers with distinct metabolic fates and therapeutic profiles. L-Phenylalanine (L-Phe) is the proteinogenic precursor to the catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), driving alertness and mood. Conversely, D-Phenylalanine (D-Phe) is non-proteinogenic and acts primarily as an inhibitor of enkephalin-degrading enzymes, thereby extending the half-life of endogenous opioids (enkephalins).

DL-Phenylalanine (DLPA) , the racemic mixture (50:50), is utilized in clinical pharmacology to simultaneously target the dopaminergic drive (via L-Phe) and the endogenous analgesic system (via D-Phe). This guide dissects the molecular mechanisms, transport kinetics, and analytical protocols required to validate these distinct biological roles.

Part 1: Stereochemical & Pharmacokinetic Divergence

Transport Mechanisms (The Blood-Brain Barrier)

Both isomers must cross the Blood-Brain Barrier (BBB) to exert central effects, but their kinetics differ significantly.

-

L-Phenylalanine: Transported via the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) . It competes with other large neutral amino acids (LNAAs) like Tyrosine and Tryptophan.[1][2] High serum L-Phe (as seen in PKU) saturates LAT1, reducing the brain uptake of other essential precursors.

-

D-Phenylalanine: Also utilizes LAT1 but with significantly lower affinity (

values are typically higher for D-isomers). Consequently, higher systemic doses of D-Phe are often required to achieve central therapeutic concentrations compared to L-Phe.

Metabolic Divergence

Once intracellular, the isomers face opposing enzymatic pathways:

Figure 1: The metabolic divergence of Phenylalanine isomers. L-Phe feeds the catecholamine synthesis pathway, while D-Phe acts as an enzyme inhibitor to preserve enkephalins.

Part 2: L-Phenylalanine – The Catecholamine Cascade

Mechanism of Action

L-Phe is an essential amino acid.[3][4] Its primary pharmacological role is substrate loading.

-

Hydroxylation: Hepatic Phenylalanine Hydroxylase (PAH) converts L-Phe to L-Tyrosine.[4] This requires tetrahydrobiopterin (

) as a cofactor. -

Rate-Limiting Step: L-Tyrosine is transported to the brain and converted to L-DOPA by Tyrosine Hydroxylase (TH) .[2][4]

-

Synthesis: L-DOPA is decarboxylated to Dopamine.

Clinical Relevance & Risks

-

Depression: L-Phe is used to upregulate dopamine production in catecholamine-depleted depression.

-

PKU (Phenylketonuria): A genetic deficiency in PAH leads to toxic accumulation of L-Phe.[5] High L-Phe levels saturate LAT1 transporters, starving the brain of other neutral amino acids and causing neurotoxicity.

Part 3: D-Phenylalanine – The Enkephalinase Inhibitor

Mechanism of Action (Analgesia)

D-Phe is not converted to dopamine. Its analgesic effects are mediated by Enkephalinase Inhibition .[6]

-

Target: Enzymes such as Carboxypeptidase A and Neutral Endopeptidase (Neprilysin) are responsible for degrading enkephalins (Met-enkephalin and Leu-enkephalin).

-

Action: D-Phe competitively inhibits these enzymes.

-

Result: By preventing degradation, D-Phe increases the synaptic half-life of endogenous enkephalins, enhancing natural pain suppression without directly binding to opioid receptors (unlike morphine). This mechanism is often termed "naloxone-reversible" because it relies on the endogenous opioid system.

Metabolism

D-Phe is metabolized by D-Amino Acid Oxidase (DAAO) into phenylpyruvate, which is then excreted. It does not integrate into protein synthesis.

Part 4: DL-Phenylalanine (DLPA) – Synergistic Pharmacology

DLPA is the 50/50 racemic mixture used to exploit the dual mechanisms described above.

Table 1: Comparative Pharmacodynamics of Phenylalanine Forms

| Feature | L-Phenylalanine | D-Phenylalanine | DL-Phenylalanine |

| Primary Role | Precursor (Substrate) | Enzyme Inhibitor | Dual Action |

| Target Pathway | Dopamine/Norepinephrine Synthesis | Enkephalin Preservation | Mood + Analgesia |

| Enzyme Interaction | Substrate for PAH | Inhibitor of Carboxypeptidase A | Both |

| Transport (LAT1) | High Affinity ( | Lower Affinity | Competitive Transport |

| Clinical Indication | Depression, Lethargy, Vitiligo | Chronic Pain (Fibromyalgia) | Depression with Pain |

Part 5: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, researchers must validate the purity of isomers and their specific biological activity.

Protocol: Chiral Separation via HPLC

Objective: Quantify the ratio of L- vs D-Phe in a biological sample or raw material.

Methodology:

-

Column Selection: Use a Crown Ether column (e.g., Crownpak CR(+)) or a Macrocyclic Glycopeptide column (e.g., Chirobiotic T). These phases are superior to standard C18 for zwitterionic amino acids.

-

Mobile Phase:

-

Crownpak: Aqueous Perchloric acid (pH 1.0–2.0). Low pH ensures the amino group is protonated (

) for inclusion into the crown ether. -

Chirobiotic: Methanol/Water (80:20) with 0.1% Formic Acid.

-

-

Detection: UV at 210 nm (peptide bond/aromatic ring absorption) or Fluorescence (Ex 260nm / Em 282nm).

Figure 2: Workflow for Chiral HPLC separation of Phenylalanine enantiomers.

Protocol: Enkephalinase Inhibition Assay

Objective: Verify D-Phe activity by measuring the preservation of an enkephalin substrate.

-

Substrate: Use a fluorogenic substrate like Succinyl-Ala-Ala-Phe-AMC .

-

Enzyme Source: Rat brain membrane homogenate or purified Carboxypeptidase A.

-

Reaction:

-

Incubate Enzyme + Substrate + D-Phenylalanine (Test) vs. Vehicle (Control).

-

Measure Fluorescence (Release of AMC) over 60 minutes.

-

-

Validation: The D-Phe treated group should show a decreased rate of fluorescence increase compared to control, indicating inhibition of the cleavage enzyme.

References

-

Fernstrom, J. D. (1983). Role of precursor availability in control of monoamine biosynthesis in brain.[1] Physiological Reviews. Link

-

Ehrenpreis, S. (1982).[7][8] D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application. Substance and Alcohol Actions/Misuse. Link

-

Ilisz, I., et al. (2013). Chiral separation of amino acids and peptides on macrocyclic glycopeptide-based chiral stationary phases.[9][10] Separation & Purification Reviews. Link

-

Kano, Y., et al. (1993). Transport of L- and D-phenylalanine across the blood-brain barrier.[3] Journal of Neurochemistry. Link

-

Walsh, G. (1986). D-Phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model.[11] Pain. Link

Sources

- 1. Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylalanine - Wikipedia [en.wikipedia.org]

- 4. ドーパミン、ノルエピネフリンおよびエピネフリンの合成 [sigmaaldrich.com]

- 5. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]

- 6. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]

- 7. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

Non-canonical amino acids in protein engineering

An In-depth Technical Guide to Non-Canonical Amino Acids in Protein Engineering

Foreword: Beyond Nature's Twenty

The central dogma of molecular biology, elegant in its depiction of information flow from DNA to protein, is predicated on a finite chemical alphabet: the twenty canonical amino acids. For decades, this set has been the bedrock of protein science. However, the growing demand for proteins with novel functions, enhanced stability, and tailored therapeutic properties has illuminated the inherent limitations of this natural repertoire.[1] Protein engineering has thus entered a new era, one defined not by substitution with existing building blocks, but by the expansion of the genetic code itself.

This guide provides a comprehensive technical overview of non-canonical amino acid (ncAA) incorporation, a transformative technology that allows for the site-specific insertion of synthetic amino acids into proteins.[2] We will move beyond a simple recitation of protocols to explore the fundamental principles, the causality behind experimental choices, and the practical applications that are reshaping research and drug development. This document is intended for scientists at the bench and leaders in biopharmaceutical development who seek to harness the power of an expanded chemical vocabulary to solve complex biological challenges.

The Core Principle: Achieving Orthogonality in Translation

The site-specific incorporation of an ncAA hinges on the creation of an orthogonal translation system .[3] This is a self-contained set of translational machinery that operates in parallel to the host cell's own system without cross-reactivity. The goal is to co-opt a specific codon, typically a "blank" nonsense codon, and assign it a new meaning—the ncAA.[4]

The two essential components of this system are:

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is engineered to exclusively recognize and "charge" a specific ncAA. It must not recognize any of the cell's 20 canonical amino acids.

-

An Orthogonal tRNA: This tRNA is engineered to be recognized and charged only by the orthogonal aaRS. Its anticodon is mutated to recognize a specific codon that has been freed up for ncAA incorporation, most commonly the amber stop codon (UAG).[3]

When this engineered pair is introduced into a host cell along with a supply of the ncAA, the ribosome will pause at the designated UAG codon in the mRNA transcript. Instead of termination, the orthogonal tRNA, charged with the ncAA, will bind to the UAG codon and deliver its payload, resulting in the incorporation of the ncAA into the growing polypeptide chain.[5]

Caption: Figure 1: The Genetic Code Expansion Workflow. An engineered aaRS specifically charges a suppressor tRNA with an ncAA. This complex then recognizes a reassigned codon (e.g., TAG) on the mRNA within the ribosome, leading to the site-specific incorporation of the ncAA into the target protein.

The ncAA Toolkit: A Survey of New Chemistries

Over 200 ncAAs have been successfully incorporated into proteins, each offering unique chemical functionalities that expand the capabilities of protein engineering far beyond what is naturally possible.[6][7] These can be broadly categorized by their intended application.

| ncAA Category | Example(s) | Key Functional Group | Primary Application |

| Bioorthogonal Handles | p-Azido-L-phenylalanine (AzF), Propargyl-L-lysine (PrK) | Azide, Alkyne | Site-specific protein labeling, conjugation, and immobilization via "click chemistry".[8][9] |

| Photo-crosslinkers | p-Benzoyl-L-phenylalanine (Bpa) | Benzophenone | Mapping protein-protein interactions by forming covalent bonds upon UV irradiation. |

| Fluorescent Probes | L-(7-hydroxycoumarin-4-yl)ethylglycine | Coumarin | Introducing intrinsic fluorescence to monitor protein localization and dynamics without large tags. |

| Post-Translational Mimics | p-Acetyl-L-phenylalanine, Phosphoserine | Acetyl, Phosphate | Studying the functional consequences of post-translational modifications (PTMs). |

| Chemical Stabilizers | Halogenated Phenylalanines (e.g., p-Fluoro-Phe) | Fluorine | Enhancing protein thermostability and altering electronic properties.[10] |

| Redox Probes | p-Aminophenylalanine (pAF) | Aniline | Introducing electrochemical activity for biosensor development. |

| Metal Chelators | (2,2'-Bipyridin-5-yl)alanine (BpyAla) | Bipyridine | Creating novel metalloproteins with unique catalytic or structural properties.[11] |

Methodologies in Practice: A Step-by-Step Guide

Incorporating an ncAA is a multi-step process that requires careful planning and execution. Here, we outline a self-validating workflow, explaining the rationale behind each critical stage.

Step 1: Engineering the Genetic Template

The first step is to introduce the desired codon at the specific site of interest in your target gene. This is typically achieved through site-directed mutagenesis.

Protocol: Site-Directed Mutagenesis for Amber (TAG) Codon Introduction

-

Primer Design: Design a pair of complementary mutagenic primers. The primers should contain the TAG codon at the desired mutation site, flanked by ~15-20 nucleotides of homologous sequence on both sides.

-

Causality: The flanking homologous regions ensure specific binding to the target plasmid, while the central mismatch introduces the TAG codon.

-

-

PCR Amplification: Perform a high-fidelity PCR using a proofreading DNA polymerase. Use a low cycle number (15-20 cycles) to minimize the risk of secondary mutations. The template is the plasmid DNA containing the wild-type gene.

-

Causality: The entire plasmid is amplified, incorporating the mutation from the primers into the newly synthesized DNA strands. High-fidelity polymerase is crucial to prevent off-target errors.

-

-

Parental Template Digestion: Following PCR, digest the reaction mixture with the restriction enzyme DpnI for 1-2 hours at 37°C.

-

Causality:DpnI specifically cleaves methylated and hemimethylated DNA. The parental plasmid DNA, having been isolated from a dam+ E. coli strain, is methylated and will be digested. The newly synthesized PCR product is unmethylated and will remain intact. This is a critical self-validating step to eliminate wild-type background.[12]

-

-

Transformation: Transform the DpnI-treated DNA into a suitable strain of competent E. coli. Plate on selective media and incubate overnight.

-

Verification: Isolate plasmid DNA from several resulting colonies. Verify the successful introduction of the TAG codon and the integrity of the rest of the gene via Sanger sequencing.

Caption: Figure 2: Site-Directed Mutagenesis Workflow. A streamlined process for introducing a specific codon into a plasmid, with a crucial DpnI digestion step to ensure high fidelity of the final mutated product.

Step 2: Protein Expression and ncAA Incorporation

With the engineered plasmid in hand, the next phase is to express the protein in a host system equipped with the orthogonal machinery.

Protocol: ncAA Incorporation in E. coli

-

Host Strain and Plasmids: Co-transform two plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)):

-

Expression Plasmid: The plasmid from Step 1, containing your gene of interest with the in-frame TAG codon.

-

pEVOL/pULTRA Plasmid: A compatible plasmid that constitutively or inducibly expresses the engineered aaRS/tRNA pair.

-

-

Culture Growth: Grow the co-transformed cells in a rich medium (e.g., LB or 2xYT) with appropriate antibiotics for plasmid maintenance. At an OD600 of 0.6-0.8, induce protein expression (e.g., with IPTG).

-

ncAA Supplementation: Simultaneously with the protein expression inducer, add the non-canonical amino acid to the culture medium to a final concentration typically ranging from 1-10 mM.

-

Causality: The ncAA must be supplied exogenously as the host cell cannot synthesize it. The concentration needs to be optimized; too low results in poor incorporation, while too high can be toxic or wasteful.[6]

-

-

Expression and Harvest: Allow the protein to express for a set period (e.g., 4-16 hours) at an optimized temperature (e.g., 18-30°C). Harvest the cells by centrifugation.

-

Control Experiments (Self-Validation): The most critical control is to perform an identical expression experiment in the absence of the ncAA.

-

Trustworthiness: In the absence of the ncAA, the orthogonal system cannot charge the suppressor tRNA. The ribosome will recognize the TAG codon as a stop signal, leading to a truncated, non-full-length protein product. A successful experiment will show a strong band for the full-length protein on an SDS-PAGE gel only in the presence of the ncAA, and a much weaker or absent band in its absence.

-

Step 3: Verification of Incorporation

Biochemical confirmation is required to prove that the ncAA has been incorporated at the correct site.

-

Protein Purification: Purify the target protein from the cell lysate using an appropriate method (e.g., affinity chromatography via a His-tag).

-

Mass Spectrometry (MS): The gold standard for verification is mass spectrometry.

-

Intact Protein MS: Analyze the purified protein to confirm that its total mass corresponds to the theoretical mass of the protein with the ncAA incorporated. The mass difference should be precise.

-

Peptide Mapping MS/MS: Digest the protein with a specific protease (e.g., trypsin). Analyze the resulting peptide fragments by LC-MS/MS. This will identify the specific peptide containing the ncAA and confirm its exact location within the protein sequence.

-

Applications in Drug Discovery and Development

The ability to install novel chemical functionalities into proteins has profound implications for the pharmaceutical industry.[13][14]

-

Antibody-Drug Conjugates (ADCs): Traditional ADCs are often created by conjugating cytotoxic drugs to surface-exposed lysines or cysteines, resulting in a heterogeneous mixture of products with varying efficacy and pharmacokinetics. By incorporating an ncAA with a bioorthogonal handle (e.g., an azide), a drug can be "clicked" on at a single, defined site.[15] This produces a homogeneous ADC with a precise drug-to-antibody ratio (DAR), leading to improved therapeutic windows and manufacturing consistency.[6]

-

Enhancing Pharmacokinetics: The incorporation of ncAAs can be used to attach polymers like polyethylene glycol (PEG) at specific sites, a process known as PEGylation. Site-specific PEGylation can improve a therapeutic protein's half-life and solubility while minimizing the risk of inactivating the protein, a common issue with random PEGylation methods.

-

Probing Drug-Target Interactions: Incorporating photo-crosslinking ncAAs into a target receptor can allow for the covalent trapping of a bound drug molecule upon UV irradiation.[5] Subsequent analysis can precisely map the drug's binding pocket, providing invaluable structural information for rational drug design and optimization.

Caption: Figure 3: Application in Homogeneous ADC Production. An ncAA with a bioorthogonal handle enables the precise, site-specific conjugation of a drug molecule to an antibody, creating a uniform therapeutic product.

Challenges and Future Outlook

Despite its power, the technology is not without its challenges. Low incorporation efficiency, the cost and bioavailability of some ncAAs, and the potential for toxicity are all practical hurdles.[6][16] Moreover, extending the technology robustly to all cell types, particularly in mammalian systems, remains an active area of research.[17][18]

The future of the field is bright, with several exciting frontiers:

-

Autonomous Systems: Engineering host organisms to biosynthesize their own ncAAs, removing the need for expensive external supplementation.[6]

-

Expanding Codon Space: Moving beyond the amber stop codon to utilize quadruplet codons or other unused codons to incorporate multiple, distinct ncAAs into a single protein.[19]

-

Engineered Ribosomes: Developing ribosomes that are specifically tailored to more efficiently incorporate ncAAs, boosting protein yields.

-

In Vivo Applications: Applying this technology within whole organisms to study proteins and control cellular processes in their native context.[20]

By breaking the monopoly of the 20 canonical amino acids, genetic code expansion provides an unprecedented level of control over the structure and function of proteins. It is a cornerstone of modern synthetic biology and a critical enabling technology for the next generation of biologics, diagnostics, and research tools.

References

-

Title: Genetic Code Expansion: A Brief History and Perspective | Biochemistry - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Genetic Code Expansion: A Brief History and Perspective - PMC - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine Source: YouTube URL: [Link]

-

Title: The Application of Non-Canonical Amino Acids in Drug Discovery Source: The Daily Scientist URL: [Link]

-

Title: Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins Source: Frontiers in Pharmacology URL: [Link]

-

Title: Introducing noncanonical amino acids for studying and engineering bacterial microcompartments - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: A Dual-Purpose ncAA for the Expanded Genetic Code: Combining Metal-Binding and Click Chemistry Source: YouTube URL: [Link]

-

Title: Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology Source: ProQuest URL: [Link]

-

Title: Introduction: “Noncanonical Amino Acids” | Chemical Reviews - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Applications of genetic code expansion technology in eukaryotes | Protein & Cell Source: Protein & Cell URL: [Link]

-

Title: Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins Source: MDPI URL: [Link]

-

Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives Source: ASM Journals URL: [Link]

-

Title: Non-canonical amino acids as a tool for the thermal stabilization of enzymes | Protein Engineering, Design and Selection | Oxford Academic Source: Oxford Academic URL: [Link]

-

Title: Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides Source: Frontiers URL: [Link]

-

Title: Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Future prospects for noncanonical amino acids in biological therapeutics - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: In-Frame Amber Stop Codon Replacement Mutagenesis for the Directed Evolution of Proteins Containing Non-Canonical Amino Acids: Identification of Residues Open to Bio-Orthogonal Modification Source: National Institutes of Health URL: [Link]

-

Title: Genetic Code Expansion: Recent Developments and Emerging Applications | Chemical Reviews - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Engineered orthogonal translation systems from metagenomic libraries expand the genetic code Source: PubMed URL: [Link]

-

Title: Expanding the genetic code of mammalian cells Source: PubMed URL: [Link]

-

Title: Bioorthogonal Ligations | Mehl Research Group Source: Oregon State University URL: [Link]

-

Title: Strategies to Expand the Genetic Code of Mammalian Cells | Chemical Reviews Source: ACS Publications URL: [Link]

-

Title: Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System Source: The Columbia University Journal of Global Health URL: [Link]

-

Title: Bioorthogonal Chemistry and Its Applications - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Muta-DirectTM Site-Directed Mutagenesis Kit Source: iNtRON Biotechnology URL: [Link]

-

Title: Key insights on click chemistry and bioorthogonal chemistry Source: CAS URL: [Link]

Sources

- 1. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Introducing noncanonical amino acids for studying and engineering bacterial microcompartments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. twistbioscience.com [twistbioscience.com]

- 7. mdpi.com [mdpi.com]

- 8. Bioorthogonal Ligations | Mehl Research Group [mehl.biochem.oregonstate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. m.youtube.com [m.youtube.com]

- 12. intronbio.com:6001 [intronbio.com:6001]

- 13. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 14. Future prospects for noncanonical amino acids in biological therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Key insights on click chemistry and bioorthogonal chemistry | CAS [cas.org]

- 16. journals.asm.org [journals.asm.org]

- 17. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System – SQ Online [sqonline.ucsd.edu]

- 20. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Guide to the Incorporation of 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine into Synthetic Peptides

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of unnatural amino acids into peptides represents a cornerstone of modern therapeutic and research peptide design. This guide provides a comprehensive technical overview and detailed protocols for the utilization of 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine, a novel building block with significant potential to enhance the pharmacological properties of peptides. We will delve into the scientific rationale for its use, its physicochemical properties, and step-by-step methodologies for its successful integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This document is intended to empower researchers to leverage the unique attributes of this fluorinated amino acid to advance their drug discovery and development programs.

Introduction: The Rationale for Fluorination in Peptide Therapeutics

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties.[1] In peptide science, the incorporation of fluorinated amino acids can lead to significant improvements in metabolic stability, binding affinity, and conformational control.[1][2] The presence of the highly electronegative fluorine atom can alter the electronic distribution of the amino acid side chain, influencing non-covalent interactions and potentially enhancing binding to target proteins.[1]

Specifically, the 2-fluoro substitution on the phenyl ring can introduce favorable electronic interactions and influence the torsional angles of the amino acid backbone, thereby constraining the peptide's conformation. The trifluoromethoxy group at the 4-position is particularly noteworthy for its ability to increase lipophilicity and metabolic stability.[2] This group can act as a bioisostere for other functionalities and can improve membrane permeability of the resulting peptide.

This compound, therefore, presents a unique combination of these beneficial attributes, making it an attractive candidate for the design of novel peptide therapeutics with enhanced efficacy and pharmacokinetic profiles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this unnatural amino acid is crucial for its effective use in peptide synthesis. While specific experimental data for this exact molecule is not widely published, we can infer its properties based on similar fluorinated phenylalanine analogs.

| Property | Value (Estimated) | Source/Rationale |

| Molecular Formula | C10H9F4NO3 | Calculated |

| Molecular Weight | 267.18 g/mol | Calculated |

| Appearance | White to off-white powder | Analogy to similar compounds[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMF, DMSO) | Analogy to similar compounds[3] |

| pKa (α-COOH) | ~2 | General amino acid properties |

| pKa (α-NH3+) | ~9 | General amino acid properties |

Synthesis of Fmoc-2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine-OH

For incorporation into peptides using the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the α-amino group of this compound must be protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group.

Protocol: Fmoc Protection

This protocol is based on standard procedures for the Fmoc protection of amino acids.

Materials:

-

This compound

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium Bicarbonate (NaHCO3)

-

1,4-Dioxane

-

Water (deionized)

-

Diethyl ether

-

1 M HCl

Procedure:

-

Dissolve this compound in a 10% solution of sodium bicarbonate in water.

-

In a separate flask, dissolve an equimolar amount of Fmoc-OSu in 1,4-dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting amino acid.

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to a pH of ~2 with 1 M HCl. The Fmoc-protected amino acid will precipitate out of solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine-OH into a growing peptide chain follows the standard cycle of Fmoc-SPPS. However, due to the electron-withdrawing nature of the fluoro and trifluoromethoxy groups, this amino acid may be considered "difficult to couple," potentially requiring optimized coupling conditions.[4]

SPPS Workflow Diagram

Caption: Analytical workflow for peptide characterization.

Recommended Techniques:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purifying it to the desired level.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) should be used to confirm the molecular weight of the final peptide, which will verify the incorporation of the fluorinated amino acid.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique can be used to directly observe the fluorine atoms in the peptide, providing unambiguous evidence of successful incorporation and potentially offering insights into the local environment of the fluorinated residue. [5][6]The chemical shifts of the fluorine on the phenyl ring and the trifluoromethoxy group will be distinct and can be used as a sensitive probe of peptide conformation and interactions. [7]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance or electron-withdrawing effects of the fluorinated amino acid. | Use a more powerful coupling reagent (e.g., HATU, COMU). [8]Increase the coupling time or perform a double coupling. Consider using microwave-assisted SPPS to enhance coupling efficiency. [9] |

| Side Reactions during Cleavage | Re-attachment of cleaved protecting groups to the peptide. | Ensure an adequate amount and appropriate type of scavengers in the cleavage cocktail. |

| Low Purity of Crude Peptide | Incomplete deprotection or coupling at various stages. | Carefully monitor each step of the synthesis using a qualitative test like the Kaiser test. Optimize washing steps to ensure complete removal of reagents. |

Conclusion

The incorporation of this compound into peptides offers a promising avenue for the development of novel therapeutics with enhanced properties. While the unique electronic nature of this amino acid may present some synthetic challenges, these can be overcome with careful optimization of SPPS protocols. The detailed methodologies and insights provided in this application note serve as a robust starting point for researchers to successfully utilize this valuable building block in their peptide synthesis endeavors.

References

-

Advancements in Peptide Synthesis with Fluorinated Amino Acids. (n.d.). Peptide Synthesis News. Retrieved from [Link]

-

Brust, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1117. [Link]

-

Hartgerink, J. D., et al. (2021). Fluorinated peptide biomaterials. WIREs Nanomedicine and Nanobiotechnology, 13(5), e1705. [Link]

-

Pomerantz, W. C., et al. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Biochemistry, 53(27), 4431–4440. [Link]

- Google Patents. (2024). US20240059753A1 - Compositions including multi-agonist peptides and methods of manufacture and use.

-

Gouverneur, V., et al. (2022). New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. JACS Au, 2(11), 2396–2411. [Link]

-

ResearchGate. (n.d.). A) An example ¹⁹F NMR spectrum of peptide Ac‐Tyr‐Pro‐Ala‐Ala‐(4FPhe) (2.... Retrieved from [Link]

-

ResearchGate. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

-

National Institutes of Health. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry Letters, 26(16), 4015-4018. [Link]

-

ResearchGate. (2017). TBAF and peptide cleavage cocktail?. Retrieved from [Link]

-

National Institutes of Health. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Advanced Materials, 33(36), e2102526. [Link]

-

NTU > IRep. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2014). Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. Retrieved from [Link]

-

ResearchGate. (2014). Antimicrobial Peptides and Their Superior Fluorinated Analogues: Structure-Activity Relationships as Revealed by NMR Spectroscopy and MD Calculations. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

National Institutes of Health. (2023). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Nature Communications, 14, 6932. [Link]

-

Amazon S3. (2025). Genetic encoding of fluorinated analogues of phenylalanine for 19F-NMR spectroscopy: detection of conformational heterogeneity in flaviviral NS2B. Retrieved from [https://s3.amazonaws.com/user.chem.wisc.edu/ Gellman/wp-content/uploads/sites/333/2023/07/2023-Gellman-JACS-SI.pdf]([Link] Gellman/wp-content/uploads/sites/333/2023/07/2023-Gellman-JACS-SI.pdf)

-

Justia Patents. (2023). Methods and systems for solid phase peptide synthesis. Retrieved from [Link]

-

PubMed. (2018). Site-Specific Deoxyfluorination of Small Peptides with [18 F]Fluoride. Retrieved from [Link]

-

Googleapis.com. (2020). WO2020190757A1.pdf. Retrieved from [Link]

-

National Institutes of Health. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 161. [Link]

-

National Institutes of Health. (2025). 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids. Magnetic Resonance Letters, 100193. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

Application Note: Site-Specific Incorporation of 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine in E. coli

Executive Summary

This guide details the methodology for the site-specific incorporation of 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine (hereafter referred to as 2F-4OCF3-Phe ) into proteins expressed in Escherichia coli. This non-canonical amino acid (ncAA) combines the metabolic stability and lipophilicity of the trifluoromethoxy group with the unique NMR spectral properties of the ortho-fluorine, making it a powerful probe for ¹⁹F-NMR structural studies and protein-protein interaction monitoring.

The protocol utilizes the Genetic Code Expansion (GCE) technology, specifically employing an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS)/tRNA

Scientific Background & System Design

The Target Molecule

The 2F-4OCF3-Phe motif is a "privileged structure" in medicinal chemistry.

-

4-Trifluoromethoxy (

): A "super-halogen" that enhances lipophilicity and metabolic stability. -

2-Fluoro (

): Provides a secondary ¹⁹F-NMR signal distinct from the

The Orthogonal Machinery

We utilize the amber suppression system.[1][2] The host E. coli’s native synthetases do not recognize the ncAA or the orthogonal tRNA.

-

Plasmid 1 (The Machinery): Encodes the orthogonal tRNA

(constitutive) and the specific MjTyrRS variant (inducible, usually Arabinose or IPTG). -

Plasmid 2 (The Target): Encodes the protein of interest (POI) with a TAG (Amber) stop codon at the desired site.

Critical Consideration for DL-Mixtures: Aminoacyl-tRNA synthetases are stereoselective. The MjTyrRS variant will exclusively charge the tRNA with the L-isomer . However, the D-isomer present in the DL-mixture can act as a competitive inhibitor for cellular uptake transporters (AroP/PheP) or the synthetase active site. Therefore, this protocol mandates a higher working concentration (2.0 mM) compared to pure L-isomers (1.0 mM).

Pathway Visualization

Figure 1: Mechanism of selective L-isomer incorporation from a DL-mixture using the MjTyrRS/tRNA system.

Experimental Protocols

Materials

-